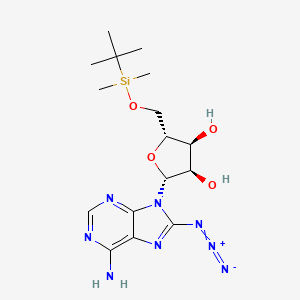![molecular formula C21H22N4OS B2459109 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one CAS No. 307511-25-7](/img/structure/B2459109.png)
5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Agents
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, compounds derived from this scaffold have demonstrated promising antimycobacterial activity, with minimal cytotoxicity to human cells . Further optimization and mechanistic studies are warranted to develop effective antitubercular agents.
Anticancer Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones have attracted interest as potential anticancer agents. Their ability to inhibit specific kinases or signaling pathways involved in cancer cell proliferation and survival makes them valuable candidates for targeted therapies. Researchers have explored derivatives of this compound for their effects on cancer cell lines, aiming to identify potent and selective inhibitors .
Anti-inflammatory Properties
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. The thieno[2,3-d]pyrimidin-4(3H)-one scaffold may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies evaluating its anti-inflammatory effects could provide valuable insights .
Kinase Inhibitors
Certain thieno[2,3-d]pyrimidin-4(3H)-ones exhibit kinase inhibitory activity. Kinases play crucial roles in cellular signaling, making them attractive targets for drug development. Researchers have explored the compound’s interaction with specific kinases, aiming to design selective inhibitors for various diseases, including cancer and autoimmune disorders .
Neurological Disorders
The central nervous system (CNS) is another area of interest. Researchers have investigated whether thieno[2,3-d]pyrimidin-4(3H)-ones can modulate neurotransmitter receptors or ion channels. These compounds may hold potential for treating neurodegenerative diseases, epilepsy, or mood disorders. In vitro and in vivo studies are essential to validate their CNS effects .
Metabolic Disorders
Metabolic diseases, such as diabetes and obesity, pose significant health challenges. Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown promise in modulating metabolic pathways. Researchers have explored their effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. These compounds could serve as leads for developing novel therapeutics .
Propiedades
IUPAC Name |
5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-13-14(2)27-19-18(13)20(26)25(12-22-19)23-11-10-17-21(3,4)15-8-6-7-9-16(15)24(17)5/h6-12H,1-5H3/b17-10-,23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGFYKQYSVGNFZ-HENZHIBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N=CC=C3C(C4=CC=CC=C4N3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)/N=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-((E)-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

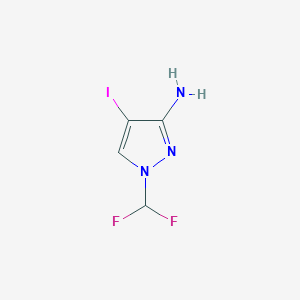
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
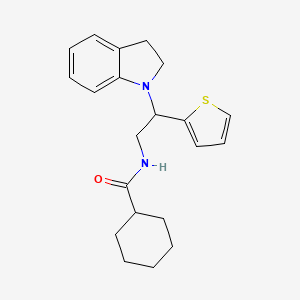
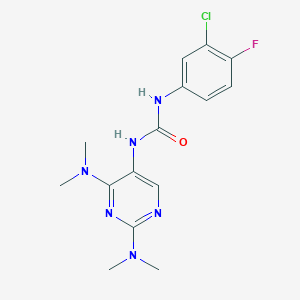

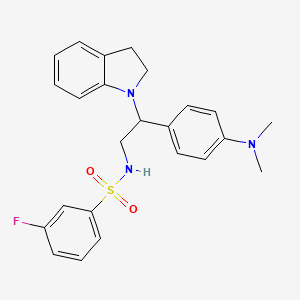
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)
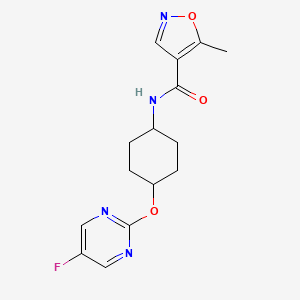
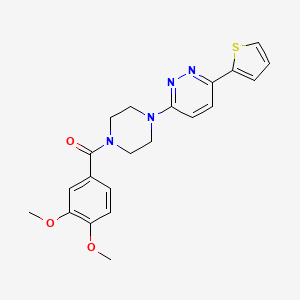
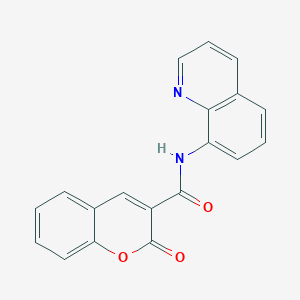
![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)
